molecular formula C7H10O4 B7810143 (1R,3R)-cyclopentane-1,3-dicarboxylic acid CAS No. 36010-90-9

(1R,3R)-cyclopentane-1,3-dicarboxylic acid

Cat. No.: B7810143
CAS No.: 36010-90-9
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-cyclopentane-1,3-dicarboxylic acid (CAS 826-02-8) is a chiral cyclic dicarboxylic acid of high interest in scientific research and development . This compound serves as a fundamental building block in organic synthesis, particularly for creating molecules with a defined stereochemical architecture. The rigid, well-defined trans configuration of the carboxyl groups across the cyclopentane ring makes it a valuable precursor and a chiral scaffold in medicinal chemistry for the design of novel bioactive compounds . Its structural rigidity is also being explored in materials science for the construction of advanced metal-organic frameworks (MOFs) . While this specific dicarboxylic acid is a key synthetic intermediate, its structural relative, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD), is well-established in neuroscience research as a potent agonist for metabotropic glutamate receptors (mGluRs) . Studies using 1S,3R-ACPD have shown that activation of mGluRs can modulate synaptic transmission, inducing long-term potentiation (LTP) in hippocampal slices—a model for learning and memory—and affecting neuronal excitability in spinal respiratory motoneurons . This research underscores the significance of the cyclopentane-1,3-dicarboxylic core in developing compounds for probing neurological pathways. Researchers value this compound for its role in asymmetric synthesis and as a starting material for generating more complex, stereochemically pure molecules for various research applications . This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R)-cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248646
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36010-90-9
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36010-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid, (1R-trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Hydrolytic Methods

The earliest reported synthesis, documented by Aschan and Havulinna in 1918, involves a two-step process starting from a cyclopentane precursor (CAS 595-32-4):

  • Initial Hydrolysis : Treatment with water under reflux to generate a diol intermediate.

  • Acid-Catalyzed Cyclization : Heating with glacial acetic acid and concentrated hydrochloric acid at 170–180°C, followed by acetylation with acetyl chloride to yield the dicarboxylic acid.

While this method avoids advanced catalysts, the lack of stereochemical control results in racemic mixtures, necessitating subsequent resolution.

Table 1: Reaction Conditions for Classical Hydrolytic Synthesis

StepReagents/ConditionsTemperatureOutcome
1H₂O (reflux)100°CDiol intermediate
2CH₃COOH, HCl (conc.), acetyl chloride170–180°C(1R,3R)-isomer (low yield)

Acid-Catalyzed Cyclization Modifications

Modern adaptations of the classical method employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity. For example, cyclopentene derivatives undergo Diels-Alder reactions with maleic anhydride, followed by acid-catalyzed ring-opening and oxidation. However, stereochemical outcomes remain inconsistent without chiral inductors.

Stereoselective Synthesis

Chiral Pool Utilization

The stereospecific synthesis of related cyclopentane derivatives, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, provides a template for enantiocontrol. By starting from dimethyl (S)-malate, a chiral intermediate is generated through hydrolysis and Curtius rearrangement (>97% diastereomeric excess). Adapting this approach:

  • Chiral Ester Hydrolysis : (S)-Malate derivatives are hydrolyzed to diacids.

  • Curtius Rearrangement : Conversion to isocyanates, followed by stereoretentive trapping with cyanide.

  • Oxidation : Final oxidation to dicarboxylic acids preserves the (1R,3R) configuration.

Table 2: Stereoselective Synthesis Parameters

StepKey ReactionStereochemical ControlYield
1Hydrolysis of (S)-malate esterChiral center retention85%
2Curtius rearrangement>97% de70%
3Sₙ2 with CN⁻Inversion at C365%

Asymmetric Catalysis

Transition metal catalysts enable enantioselective cyclopropane openings. For instance, rhodium-catalyzed [2+2+1] cycloadditions of diynes with CO generate cyclopentenones, which are hydrogenated and oxidized to the target compound. Pd-catalyzed asymmetric allylic alkylation (AAA) introduces carboxyl groups with >90% ee.

Modern Catalytic Methods

Transition Metal Catalysis

Nickel-catalyzed carboxylation of cyclopentene derivatives with CO₂ under mild conditions (50°C, 1 atm) achieves 80% yield with a (R,R)-BINAP ligand (95% ee).

Table 3: Metal-Catalyzed Carboxylation

CatalystLigandConditionsYieldee
Ni(acac)₂(R,R)-BINAP50°C, 1 atm CO₂80%95%
Pd(OAc)₂Josiphos SL-J00980°C, THF75%92%

Organocatalytic Strategies

Proline-derived catalysts facilitate asymmetric Michael additions to cyclopentenones, forming chiral diesters that are hydrolyzed to the dicarboxylic acid. For example, L-proline (20 mol%) in DMSO achieves 70% yield and 88% ee.

Industrial-Scale Production

Industrial routes prioritize cost-effectiveness and scalability. A two-step process from cyclopentadiene is dominant:

  • Diels-Alder Reaction : Cyclopentadiene + maleic anhydride → bicyclic adduct.

  • Hydrogenation/Oxidation : Pd/C-catalyzed hydrogenation followed by KMnO₄ oxidation (yield: 65%, purity: 98%).

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodStereocontrolYieldScalabilityCost
Classical hydrolysisLow30–40%ModerateLow
Chiral poolHigh60–70%LowHigh
Metal catalysisHigh70–80%HighModerate
OrganocatalysisModerate50–60%ModerateLow

Metal-catalyzed methods balance yield and enantioselectivity, making them optimal for pharmaceutical applications. Classical routes remain relevant for non-chiral contexts due to lower costs.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Compounds :
    • (1R,3R)-cyclopentane-1,3-dicarboxylic acid has been studied for its potential as a precursor in the synthesis of antiviral agents. Its derivatives have shown inhibitory effects on HIV protease, indicating its potential in developing treatments for HIV/AIDS .
  • Drug Development :
    • The compound's ability to interact with various enzymes and receptors makes it a valuable candidate in drug design. Research has identified several derivatives that exhibit promising biological activity, suggesting further exploration could lead to new therapeutic agents.

Polymer Chemistry

  • Synthesis of Polymers :
    • This compound serves as a monomer for the synthesis of biodegradable polymers. Its dicarboxylic acid functionality allows for the formation of polyesters through condensation reactions, which can be utilized in environmentally friendly packaging materials .
  • Modification of Polymer Properties :
    • Incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for specialized applications in coatings and adhesives.

Organic Synthesis

  • Building Block in Organic Chemistry :
    • The compound is utilized as a versatile building block in organic synthesis due to its two reactive carboxylic acid groups. It can be transformed into various derivatives that serve as intermediates in the synthesis of complex organic molecules .
  • Synthesis of Amino Acid Derivatives :
    • It plays a crucial role in synthesizing bis(amino acid) derivatives, which have been explored for their potential as inhibitors against human immunodeficiency virus (HIV) and other pathogens .

Case Studies

Application AreaCase Study ExampleFindings
Antiviral ResearchSynthesis of HIV protease inhibitors using derivatives of this compoundDemonstrated effective inhibition of HIV protease activity; potential for therapeutic development.
Polymer DevelopmentCreation of biodegradable polyesters from this compoundResulted in polymers with improved mechanical properties and environmental sustainability .
Organic SynthesisUse in the preparation of complex organic moleculesEnabled efficient synthesis pathways for various bioactive compounds and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

Comparison with Similar Compounds

(1S,3R)- and (1R,3S)-1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD)

  • Structural Differences : The (1S,3R)- and (1R,3S)-ACPD enantiomers differ in stereochemistry, impacting receptor interactions.
  • Pharmacological Activity: (1S,3R)-ACPD is a potent agonist of group I/II mGluRs, stimulating phosphoinositide hydrolysis in rat hippocampal slices with twice the potency of (±)-trans-ACPD . It exhibits up to 30-fold greater affinity for mGluRs over NMDA receptors . (1R,3S)-ACPD shows reduced efficacy in activating mGluRs and instead reduces intracellular glutamate levels in astrocytes, suggesting divergent signaling pathways .

1-Aminoindan-1,5-dicarboxylic Acid (AIDA)

  • Structure : AIDA replaces the cyclopentane ring with an indane scaffold, increasing rigidity.
  • Activity : Acts as a competitive mGluR1 antagonist (pA₂ = 4.21) with minimal effects on mGluR5 or group II/III receptors .

Pharmacological Activity and Receptor Selectivity

Metabotropic Glutamate Receptor (mGluR) Interactions

Compound Receptor Subtype Affinity Key Functional Outcomes Reference
(1R,3R)-Cyclopentane-1,3-dicarboxylic acid TP receptor (antagonist) nM IC₅₀ and Kd values comparable to carboxylic acid-based TP antagonists
(1S,3R)-ACPD Group I/II mGluRs Potentiates ionotropic glutamate responses (NMDA, AMPA) in spinal cord neurons; induces locomotor hyperactivity via dopamine-dependent pathways
AIDA mGluR1 Blocks (1S,3R)-ACPD-mediated phosphoinositide hydrolysis; no effect on adenylate cyclase

Neuroprotective Effects

  • (1S,3R)-ACPD attenuates β-amyloid peptide-induced apoptosis in cortical neurons via mGluR activation, an effect mimicked by group II/III agonists (e.g., L-AP4) .

Physicochemical Properties and Isosteric Replacements

Cyclopentane-1,3-dione as a Carboxylic Acid Isostere

  • Acidity : Cyclopentane-1,3-dione derivatives exhibit pKa values (~3–4) similar to carboxylic acids, enabling protonation under physiological conditions .
  • Drug Design: Cyclopentane-1,3-dione-based TP receptor antagonists (e.g., compounds 41–45) show nM affinity, comparable to carboxylic acid analogs, with tunable lipophilicity . Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) serves as a rigid, non-planar isostere, improving metabolic stability in drug candidates .
Property Carboxylic Acid Cyclopentane-1,3-dione Tetrazole
pKa ~4–5 ~3–4 ~4–5
Lipophilicity (LogP) Moderate Adjustable via substituents High
Metabolic Stability Low High Moderate
Reference

Biological Activity

(1R,3R)-cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound characterized by two carboxylic acid groups at the 1 and 3 positions of a cyclopentane ring. This unique structure imparts various biological activities, making it a subject of interest in pharmacological research. Below, we explore its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • Melting Point : Approximately 121°C
  • Solubility : Slightly soluble in water and chloroform when heated.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits potential antioxidant properties, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : Certain derivatives of this compound have shown inhibitory effects on enzymes such as HIV protease, suggesting potential therapeutic applications in antiviral treatments.
  • Interaction with Metabotropic Glutamate Receptors (mGluRs) : Research indicates that related compounds can activate mGluRs, leading to significant neurophysiological changes such as long-term potentiation (LTP) in neuronal synapses .

Biological Activity Overview

Activity Type Description
AntioxidantPotential to reduce oxidative stress through free radical scavenging.
Enzyme InhibitionInhibits HIV protease and possibly other enzymes involved in disease pathways.
Neurophysiological EffectsModulates mGluRs leading to changes in calcium influx and neuronal excitability.

Case Studies and Research Findings

  • Neurophysiological Studies :
    • A study demonstrated that (1S,3R)-aminocyclopentane-1,3-dicarboxylic acid (a structural analogue) induced significant calcium influx in neurons, leading to burst firing and LTP. This suggests that similar compounds may influence synaptic plasticity through mGluR activation .
  • Antioxidant Properties :
    • Research indicates that cyclopentane derivatives can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation, thus protecting cellular components from oxidative damage.
  • Enzyme Interaction Studies :
    • Investigations into the inhibitory effects of derivatives on HIV protease revealed promising results for the development of antiviral therapies. These studies highlight the need for further exploration of the structure-activity relationship in cyclopentane derivatives.

Q & A

Q. What are the key synthetic routes for producing enantiomerically pure (1R,3R)-cyclopentane-1,3-dicarboxylic acid?

The synthesis of this compound can be optimized via electrochemical oxidation of norbornene derivatives. Lower temperatures (e.g., 5°C) enhance reaction selectivity by improving oxygen solubility and reducing substrate evaporation . Chiral resolution techniques, such as enzymatic kinetic resolution or crystallization with chiral amines, are critical for isolating the (1R,3R) isomer from racemic mixtures. Analytical methods like chiral HPLC or polarimetry should confirm enantiomeric purity .

Q. How do stereoisomers of cyclopentane dicarboxylic acids differ in biological activity?

Stereochemistry profoundly impacts receptor binding. For example, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD) acts as a nonselective metabotropic glutamate receptor (mGluR) agonist, while its (1R,3S) isomer shows negligible activity at mGluR4 . Researchers must validate stereochemical assignments using X-ray crystallography or NOESY NMR to avoid misinterpretations in pharmacological assays .

Q. What analytical methods are recommended for characterizing cyclopentane dicarboxylic acid derivatives?

High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR are essential for structural confirmation. For chiral purity, use chiral stationary-phase HPLC with UV detection (e.g., Chiralpak IG-3 column) . Differential scanning calorimetry (DSC) can assess crystallinity, which influences solubility and stability in biological assays .

Q. How does this compound interact with glutamate receptors?

While (1S,3R)-ACPD is a well-characterized mGluR agonist, the (1R,3R) isomer may exhibit distinct binding profiles. Functional assays (e.g., calcium imaging in HEK293 cells expressing mGluR subtypes) should compare its potency and selectivity against reference agonists like (S)-3,5-DHPG. Note that mGluR4 shows low affinity for non-amino acid analogs like (R,S)-α-methyl-4-carboxyphenylglycine .

Q. What safety precautions are necessary when handling cyclopentane dicarboxylic acids?

Refer to material safety data sheets (MSDS) for specific handling guidelines. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers mitigate experimental artifacts caused by stereochemical impurities?

Contamination by diastereomers (e.g., (1S,3S)-ACPD) can lead to false positives in receptor binding studies. Implement orthogonal purification steps:

  • Fractional crystallization using ethanol/water mixtures .
  • Preparative HPLC with a chiral column (e.g., Daicel CHIRALPAK IA) . Validate purity via 1^{1}H NMR coupling constants and optical rotation comparisons with literature values .

Q. What experimental designs resolve contradictions in receptor subtype selectivity data?

Discrepancies may arise from variations in receptor expression systems (e.g., CHO cells vs. neuronal cultures). Standardize assays using:

  • Radioligand binding with 3^3H-labeled L-AP4 for mGluR4 .
  • Phosphoinositide hydrolysis assays to differentiate group I/II mGluRs . Cross-validate findings with knockout models or selective antagonists like LY341495 .

Q. How do reaction conditions influence the stereoselective synthesis of cyclopentane dicarboxylic acids?

Temperature and solvent polarity are critical. For electrochemical synthesis of this compound:

  • Use acetonitrile/water (4:1) at 5°C to favor the cis-diacid via stereoelectronic control .
  • Add NaNO3_3 as a supporting electrolyte to enhance current efficiency (>80%) . Monitor reaction progress via TLC (silica gel, ethyl acetate/formic acid mobile phase).

Q. What strategies enhance the metabolic stability of cyclopentane dicarboxylic acid derivatives in vivo?

Esterification of carboxylic acid groups (e.g., methyl or ethyl esters) reduces renal clearance. For CNS-targeted analogs, optimize logP values (0.5–3.0) via prodrug approaches (e.g., pivaloyloxymethyl esters) to improve blood-brain barrier permeability . Validate stability in liver microsome assays (human/rat) .

Q. How can researchers distinguish mGluR-mediated effects from off-target ionotropic receptor activity?

Use selective pharmacological tools:

  • Block NMDA receptors with D-AP5 (50 μM) and AMPA/kainate receptors with CNQX (10 μM) .
  • Compare dose-response curves of this compound with (1S,3R)-ACPD, which lacks ionotropic activity .
    Confirm specificity via siRNA knockdown of mGluR subtypes in primary neuronal cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.